molecular formula C12H16O3 B13955863 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane CAS No. 59356-53-5

2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane

Cat. No.: B13955863
CAS No.: 59356-53-5
M. Wt: 208.25 g/mol
InChI Key: ICFOBGWTCNBOEH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.

Properties

CAS No.

59356-53-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C12H16O3/c1-12(14-8-3-9-15-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

ICFOBGWTCNBOEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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